REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[N:7].[NH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[H-].[Al+3].[Li+].[H-].[H-].[H-].[Na].C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[K+]>C(O)C.O1CCCC1.O>[N:7]1([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][NH2:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3.4,5.6,7.8.9.10.11.12,13.14.15.16,^1:27|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
ClCCCCC#N
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
saturated solution
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium potassium tartrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The organic layer was purified by column chromatography on silica gel
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
FILTRATION
|
Details
|
The residue was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate purified by column chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized with hydrochloric acid from diethyl ether/2-propanol
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCCC1)CCCCCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |